PEG12-SATA (S-acetyl-PEG12-NHS ester) is a specialized chemical compound utilized primarily in bioconjugation and drug delivery applications. This compound is derived from polyethylene glycol, which is known for its biocompatibility and ability to enhance the solubility of various biomolecules. The S-acetyl modification allows for selective reactions with amine-containing compounds, making it a valuable tool in biochemical research and therapeutic development.
The compound PEG12-SATA is synthesized from polyethylene glycol with a molecular weight of approximately 600 Daltons, which consists of 12 ethylene glycol units. The NHS (N-hydroxysuccinimide) ester form facilitates conjugation reactions with primary amines, while the acetyl group provides stability and controls the reactivity of the compound.
PEG12-SATA falls under the category of polyethylene glycol derivatives and is specifically classified as an N-hydroxysuccinimide ester. This classification indicates its utility in bioconjugation processes, particularly in the modification of proteins and other biomolecules.
The synthesis of PEG12-SATA typically involves the following steps:
The molecular structure of PEG12-SATA can be represented as follows:
The structure consists of a linear polyethylene glycol chain terminated by an N-hydroxysuccinimide ester and an acetyl group, which enhances its reactivity towards amines.
PEG12-SATA undergoes hydrolysis in aqueous environments, leading to the release of the NHS moiety and formation of S-acetyl-PEG12. This reaction can be utilized for controlled release applications in drug delivery systems.
The reaction with primary amines forms stable amide bonds, which are crucial for conjugating drugs or labels to biomolecules. The efficiency of this reaction is influenced by factors such as pH, temperature, and concentration of reactants.
The mechanism by which PEG12-SATA acts involves:
This mechanism allows for the selective labeling or modification of biomolecules without significantly altering their biological activity, making it ideal for therapeutic applications.
Relevant analyses indicate that PEG12-SATA maintains its integrity over a range of pH levels but should be protected from moisture to prevent premature hydrolysis.
PEG12-SATA has several scientific uses:
Polyethylene glycol (PEG) polymers have undergone significant evolution since their initial pharmaceutical applications in the 1970s. Early PEGylation strategies utilized non-specific "first-generation" approaches, often resulting in heterogeneous mixtures with suboptimal pharmacokinetics [2]. The development of discrete, monodisperse PEG (dPEG®) spacers represented a transformative advancement, offering precise chain lengths and eliminating polydispersity issues inherent in traditional PEG polymers [4]. These dPEG® spacers enable reproducible bioconjugation with consistent spatial separation between conjugated molecules.
PEG12-SATA exemplifies this evolution, incorporating a 12-unit ethylene oxide chain (MW: 773.9 g/mol) that provides an extended 46.8 Å spacer length [1] [4]. This specific length optimizes the balance between steric shielding and hydrodynamic volume: shorter PEG spacers (e.g., PEG4) may provide insufficient protection against immune recognition, while longer chains can increase viscosity and processing challenges. The PEG12 spacer significantly enhances water solubility compared to non-PEGylated counterparts, enabling reactions in aqueous environments without organic co-solvents—a critical advantage for maintaining biomolecule integrity during conjugation [4].
Table 1: Evolution of PEG Spacer Technology
Spacer Type | Key Characteristics | Limitations | Applications |
---|---|---|---|
Traditional PEG (Polydisperse) | Variable chain lengths (MW range), low cost | Batch variability, purification challenges | Early protein conjugation (e.g., Adagen®) |
Branched PEG | Enhanced shielding effect, higher MW | Complex synthesis, potential immunogenicity | Peptide therapeutics, sustained-release formulations |
Discrete dPEG® (e.g., PEG12) | Monodisperse (exact MW: 773.9 g/mol), 46.8 Å length, defined hydration shell | Higher production cost | Sensitive protein conjugates, diagnostic probes, ADC linkers |
The chemical synthesis of PEG spacers has progressed significantly, with PEG12-SATA prepared through controlled oligomerization of ethylene oxide followed by functionalization with specific end groups. This yields a single molecular weight compound (C₃₃H₅₉NO₁₇S) rather than a mixture of chain lengths [1] [6]. This precision engineering minimizes aggregation—a common challenge with conventional PEGylated compounds—while maintaining the biocompatibility and non-immunogenicity for which PEG is renowned [7]. The evolution toward such well-defined spacers has enabled next-generation bioconjugates with optimized biodistribution and reduced batch-to-batch variability.
Dual-reactivity linkers enable sophisticated, multi-step bioconjugation strategies essential for constructing advanced therapeutic systems. PEG12-SATA exemplifies this class with its orthogonal reactive groups: an N-hydroxysuccinimide (NHS) ester for amine-specific conjugation and a protected thiol (S-acetyl) for subsequent activation and site-specific coupling [4] [6]. The NHS ester reacts efficiently with primary amines (ε-amino group of lysine residues or N-termini) under mild physiological conditions (pH 7.0-9.0) to form stable amide bonds. This initial conjugation step can be performed at 0-4°C to preserve protein function, yielding an intermediate conjugate containing the protected thiol [1].
The S-acetyl protection group serves a critical function in preventing oxidation or premature reactions during storage and initial conjugation. Deprotection is achieved just before the second conjugation step using hydroxylamine hydrochloride (0.5M, pH 7.0-7.5), which cleaves the acetyl group to reveal the reactive sulfhydryl moiety without damaging most protein structures [4]. This free thiol then enables directed conjugation to maleimide-, iodoacetyl-, or pyridyldithiol-functionalized molecules under controlled redox conditions. The sequential reactivity allows for:
Table 2: Bioconjugation Strategies Enabled by Dual-Reactive Linkers
Conjugation Strategy | Reactive Group 1 | Reactive Group 2 | Key Applications |
---|---|---|---|
PEG12-SATA | NHS ester (amine-reactive) | Protected thiol (deacetylated for thiol-specific coupling) | Antibody-enzyme conjugates, protein-functionalized nanoparticles |
Maleimide-PEG-NHS | NHS ester (amine-reactive) | Maleimide (thiol-specific) | ADC payload attachment, site-specific protein labeling |
Click Chemistry Bifunctional | Azide/Alkyne (bioorthogonal) | NHS ester or maleimide | Multi-component assembly, in vivo labeling |
This dual functionality has proven particularly valuable in antibody-drug conjugate (ADC) development, where controlled drug loading and linkage stability directly impact therapeutic efficacy and safety profiles. The PEG spacer further reduces aggregation of hydrophobic payloads—a common challenge with non-PEGylated linkers . Additionally, these linkers facilitate surface engineering of nanoparticles, where PEGylation creates stealth properties by reducing protein adsorption and subsequent immune clearance [2] [7].
PEG12-SATA occupies a specialized niche in the bioconjugation toolkit, distinguished by its extended spacer length and dual functionality. Its positioning addresses specific limitations of both shorter PEG variants and non-PEGylated alternatives:
Table 3: Comparative Analysis of SATA Reagents
Reagent | Spacer Length (Å) | Molecular Weight (g/mol) | Solubility Characteristics | Typical Applications |
---|---|---|---|---|
SATA (non-PEGylated) | ~6.2 | 217.2 | Requires organic solvents (DMSO, DMF); limited aqueous solubility | Small molecule modifications, intracellular probes |
PEG4-SATA | ~15.6 | 452.5 | Moderate water solubility; may require co-solvents for high concentrations | Peptide conjugates, diagnostic labels |
PEG8-SATA | ~30.4 | 613.7 | Good aqueous solubility (>10 mM) | Antibody fragments, nanoparticle functionalization |
PEG12-SATA (dPEG®) | 46.8 | 773.9 | High aqueous solubility; no organic co-solvents needed | Sensitive proteins, ADCs, in vivo diagnostics |
Modern applications leverage these advantages across multiple domains:
The reagent's compatibility with diverse payloads—cytotoxins, fluorescent probes, oligonucleotides—while maintaining consistent physicochemical properties positions PEG12-SATA as a versatile crosslinker in next-generation biotherapeutics. Its stability profile (-20°C storage, ambient shipping) further enhances utility in distributed manufacturing workflows [1] [4].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2